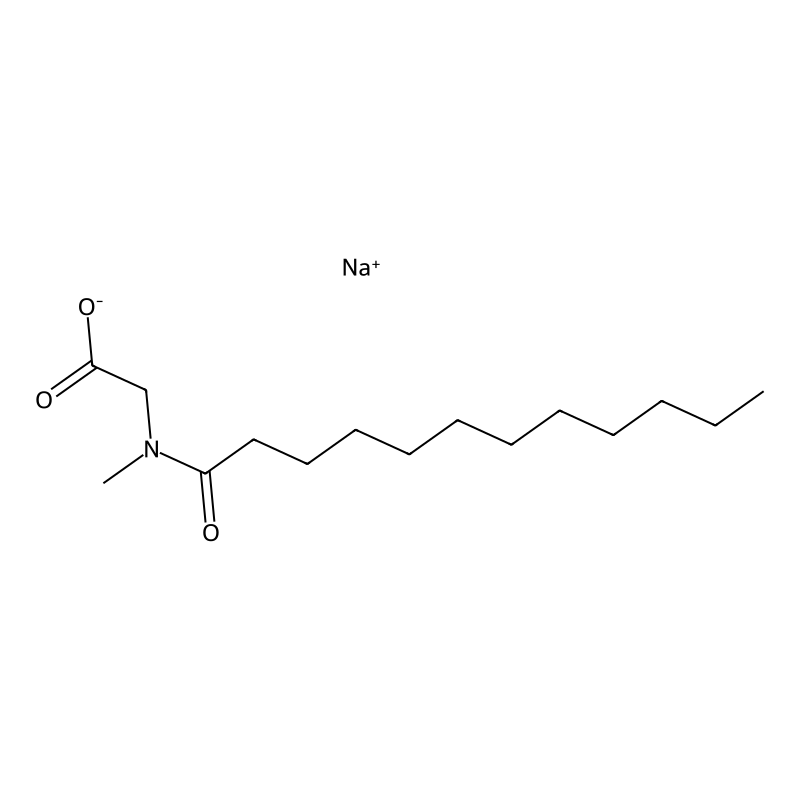

Sodium N-lauroylsarcosinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein and Membrane Isolation

- Membrane protein solubilization: Due to its amphiphilic nature (having both water-loving and water-hating parts), SLS can effectively solubilize membrane proteins, aiding their extraction and purification from cells. This is crucial for studying protein structure, function, and interactions.

- Cell lysis: SLS can disrupt cell membranes, releasing their contents for further analysis. This is used in various techniques, including protein extraction, DNA isolation, and enzyme assays.

Antibacterial and Antiviral Properties

- Antimicrobial activity: Studies suggest that SLS exhibits antimicrobial activity against various bacteria, fungi, and viruses. This potential makes it a candidate for developing disinfectants and antimicrobial coatings.

Other Research Applications

- Modulating gene expression: SLS has been shown to decrease transcription efficiency, potentially impacting gene expression studies. Researchers should consider this effect when using SLS in their experiments.

- Lysing protoplasts: In microbiology, SLS can be used to lyse (break open) protoplasts, which are bacterial cells without their cell wall. This allows access to the cell's contents for further investigation.

Sodium N-lauroylsarcosinate, also known as sodium lauroyl sarcosinate, is a synthetic compound derived from sarcosine, an amino acid that occurs naturally in the body. Its chemical formula is with a molecular weight of approximately 293.38 g/mol. This compound is characterized by its amphiphilic nature, possessing a hydrophobic lauroyl chain (derived from lauric acid) and a hydrophilic carboxylate group, which allows it to function effectively as a surfactant. Sodium N-lauroylsarcosinate appears as a white powder and is recognized for its biodegradability and mildness, making it suitable for use in personal care products such as shampoos, toothpastes, and skin cleansers .

The mechanism of action of SLSA depends on its application.

- Cleaning: The amphiphilic nature allows SLSA to lower the surface tension of water, enabling it to remove dirt and oil from surfaces.

- Protein Denaturation: The interaction between the lauroyl group and hydrophobic regions of proteins disrupts their structure, leading to denaturation [].

- Microbial Control: SLSA disrupts the cell membranes of microbes, causing cell death [].

Sodium N-lauroylsarcosinate exhibits various chemical behaviors due to its functional groups. It can participate in reactions typical of amides and carboxylic acids, such as hydrolysis and esterification. The compound's amphiphilic structure allows it to form micelles in aqueous solutions, facilitating the solubilization of oils and dirt. Additionally, it can interact with other surfactants to create stable vesicles or aggregates, which are useful for drug delivery systems .

Sodium N-lauroylsarcosinate has demonstrated notable biological activities. It acts as an anionic surfactant with protein denaturing properties, which can disrupt cell membranes and inhibit bacterial growth. Studies have shown that it can inhibit hexokinase activity and has microbicidal properties against sexually transmitted diseases when formulated in topical applications. Furthermore, it has been reported to inhibit bacterial flora in human saliva and gut at concentrations as low as 0.25%, while also exhibiting fungistatic effects at 1% concentration .

The synthesis of sodium N-lauroylsarcosinate typically involves the reaction of sarcosine with lauric acid or its derivatives. This process may occur through direct acylation where the carboxylic acid group of lauric acid reacts with the amino group of sarcosine under controlled conditions to form the amide bond. The resulting product is then neutralized with sodium hydroxide to yield the sodium salt form. This method ensures a high degree of purity and functionality suitable for various applications .

Sodium N-lauroylsarcosinate is widely used across several industries due to its versatile properties:

- Personal Care Products: As a surfactant in shampoos, body washes, shaving foams, and toothpastes.

- Household Products: Incorporated into cleaning agents due to its ability to emulsify oils and dirt.

- Industrial

Research has indicated that sodium N-lauroylsarcosinate can interact synergistically with other surfactants, such as cationic or non-ionic surfactants, leading to the formation of pH-sensitive vesicles that can encapsulate drugs for enhanced delivery through biological membranes. These interactions are crucial for developing advanced formulations in both cosmetic and pharmaceutical applications .

Sodium N-lauroylsarcosinate shares structural similarities with several other surfactants and compounds derived from fatty acids and amino acids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium Lauryl Sulfate | Anionic Surfactant | Stronger cleansing properties but harsher on skin |

| Cocamidopropyl Betaine | Amphoteric Surfactant | Milder; derived from coconut oil |

| Sodium Stearoyl Lactylate | Anionic Surfactant | Emulsifying agent; used in food and cosmetic products |

| Sodium Caprylate | Anionic Surfactant | Derived from caprylic acid; used as a preservative |

Uniqueness of Sodium N-lauroylsarcosinate: Unlike many traditional surfactants that may be harsh on skin and hair, sodium N-lauroylsarcosinate is noted for its mildness and biodegradability. Its ability to inhibit microbial growth adds a significant advantage in personal care formulations aimed at enhancing skin health while providing effective cleansing properties .

Sodium lauroyl sarcosinate first gained prominence in the 1950s when it was marketed under the trade name "Gardol" in Colgate "Dental Cream." During this period through the mid-1960s in the US and mid-1970s in France, it was promoted as a special ingredient with protective dental properties. This innovative application marked the beginning of its widespread use in oral care formulations, establishing sodium lauroyl sarcosinate as a significant surfactant in consumer products.

The scientific interest in sodium lauroyl sarcosinate developed primarily due to its unique structural features that combine the properties of an amino acid derivative with those of a fatty acid. Early research by William King, documented in patents assigned to Colgate-Palmolive in 1954, demonstrated that sodium lauroyl sarcosinate could inhibit dental caries for more than 24 hours after a single use, owing to its strong adsorption on dental plaque and other oral cavity surfaces. This discovery highlighted its potential as more than just a cleansing agent but also as a bioactive compound with protective properties.

Current Academic Research Focus Areas

Contemporary research on sodium lauroyl sarcosinate spans multiple scientific disciplines, reflecting its versatility and importance in various applications. Current academic focus areas include:

Vesicle formation and drug delivery systems: Research exploring how sodium lauroyl sarcosinate can form pH-sensitive vesicles, particularly when combined with other amphiphiles.

Ionic liquid applications: Studies investigating novel biocompatible surface-active lauroyl sarcosinate ionic liquids as alternatives to conventional surfactants.

Environmental impact and biodegradability: Assessments of its ecological footprint and biodegradation pathways in various environmental conditions.

Micellization properties: Investigations into the formation of micelle-like aggregates in combination with other surfactants and their potential applications in transdermal drug delivery.

Antimicrobial properties: Research on its germicidal effects under acidic conditions and compatibility with other antimicrobial agents.

Traditional Esterification and Condensation Approaches

The synthesis of sodium N-lauroylsarcosinate primarily relies on the well-established Schotten-Baumann condensation reaction, which involves the acylation of sarcosine with fatty acid chlorides under alkaline conditions [1] [4] [7]. This traditional approach represents the most widely employed industrial method for producing N-acyl amino acid surfactants due to its high efficiency and reproducibility.

The fundamental synthesis pathway begins with the preparation of lauroyl chloride from lauric acid using chlorinating agents such as phosphorus trichloride or thionyl chloride [3] [33] [34]. The reaction of lauric acid with phosphorus trichloride typically occurs at temperatures between 60-70°C, yielding lauroyl chloride with conversion rates exceeding 96% [18] [33]. The optimal molar ratio of lauric acid to phosphorus trichloride ranges from 1:1.3 to 1:1.7, with reaction times of approximately 5 hours producing the highest yields [33].

The subsequent condensation reaction involves treating sodium sarcosinate with lauroyl chloride in an acetone-water or ethanol-water mixed solvent system [1] [3] [18]. The reaction proceeds through nucleophilic attack of the amino group of sarcosine on the carbonyl carbon of the acyl chloride, forming an amide bond while eliminating hydrogen chloride [22]. The pH of the reaction mixture must be maintained between 9-11 using sodium hydroxide to ensure optimal yields and prevent acid-catalyzed side reactions [3] [18].

Research has demonstrated that the optimal reaction conditions for the condensation step include a molar ratio of sodium sarcosinate to lauroyl chloride of 1.3:1, reaction temperature of 25°C, and reaction time of 3.5 hours, achieving yields of 97.15% [18]. When ethanol is substituted for acetone as the organic solvent, the optimal conditions shift to a molar ratio of 1.4:1, with a solvent volume ratio of ethanol to water of 2:1, resulting in yields of 95.86% [18].

The mechanism of the Schotten-Baumann reaction involves the formation of a tetrahedral intermediate through nucleophilic addition of the amino nitrogen to the electrophilic carbonyl carbon [22]. The subsequent elimination of chloride ion and proton transfer steps complete the amide bond formation. The alkaline conditions serve dual purposes: they maintain the amino acid in its nucleophilic form and neutralize the hydrogen chloride byproduct, driving the reaction to completion [29].

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 25°C | 97.15 | [18] |

| pH | 9-11 | 95-97 | [3] [18] |

| Molar Ratio (Sarcosine:Acyl Chloride) | 1.3-1.4:1 | 97 | [18] |

| Reaction Time | 3.5 hours | 97.15 | [18] |

| Solvent System | Ethanol:Water (2:1) | 95.86 | [18] |

Catalytic Amidocarbonylation and Palladium-Mediated Synthesis

Palladium-catalyzed amidocarbonylation represents an innovative alternative approach for synthesizing N-lauroyl sarcosine, offering advantages in terms of catalyst reusability and process efficiency [5] [10] [11]. This methodology involves the direct carbonylation of alkenes in the presence of carbon monoxide and amino acids, providing a more atom-economical route compared to traditional acyl chloride methods.

The palladium-catalyzed system utilizes inexpensive palladium black as a heterogeneous catalyst, achieving excellent yields of 95% on multi-gram scales [5] [11]. The reaction conditions typically involve temperatures of 120-140°C under carbon monoxide pressure of 40 bar, with reaction times ranging from 12-24 hours [11]. The heterogeneous nature of the palladium black catalyst provides significant advantages over homogeneous palladium systems, including enhanced reusability, decreased process temperature requirements, and drastically reduced co-catalyst loading [5].

Comparative studies between homogeneous and heterogeneous palladium catalysts reveal distinct performance characteristics [10] [11]. Homogeneous palladium acetate systems require higher temperatures (140°C) and show limited reusability, while heterogeneous palladium black operates effectively at 120°C with multiple recycling capabilities [11]. The mechanistic pathway involves oxidative addition of the alkene to the palladium center, followed by carbon monoxide insertion and subsequent aminolysis with sarcosine to form the desired N-acyl amino acid product.

Cobalt carbonyl catalysts have also been investigated for amidocarbonylation reactions, though with different operational parameters [8]. Cobalt-based systems typically require higher temperatures (160°C) and pressures (50 bar) compared to palladium catalysts, with moderate yields of approximately 75% [8]. The recovery and recycling of cobalt carbonyl catalysts involves treatment with cobalt hydroxide under controlled conditions to regenerate the active species [8].

The amidocarbonylation approach offers several process advantages including reduced waste generation, elimination of toxic chlorinating agents, and improved atom economy [5] [11]. However, the requirement for specialized high-pressure equipment and expensive noble metal catalysts limits its widespread industrial adoption compared to traditional methods.

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Reusability | Loading (mol%) |

|---|---|---|---|---|---|

| Pd Black | 120 | 40 | 95 | Yes | 2-5 |

| Pd(OAc)₂ | 140 | 40 | 88 | No | 1-2 |

| Co₂(CO)₈ | 160 | 50 | 75 | Limited | 5-10 |

Solvent-Free and Green Chemistry Protocols

The development of environmentally sustainable synthesis protocols for sodium N-lauroylsarcosinate has gained significant attention in response to growing environmental concerns and regulatory requirements [14] [15]. Solvent-free methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures.

Green synthesis approaches focus on direct condensation of fatty acids with amino acids without intermediate acyl chloride formation [14]. One such method involves the direct reaction of coconut oil with sodium glycinate, representing a simplified and environmentally friendly alternative to traditional Schotten-Baumann condensation [14]. This approach eliminates the use of toxic and irritant reagents such as thionyl chloride and phosphorus trichloride, while reducing process complexity and waste generation [14].

Enzymatic synthesis represents another green chemistry approach, utilizing lipases and aminoacylases to catalyze the formation of N-acyl amino acids under mild conditions [15] [23]. Streptomyces ambofaciens aminoacylases have demonstrated capability to selectively catalyze amino acid acylation reactions by fatty acids in aqueous medium [23]. The enzymatic approach shows preference for specific amino acids, with lysine, arginine, and leucine exhibiting the highest conversion rates [23].

The kinetic parameters for enzymatic N-lauroyl lysine synthesis reveal maximum velocity values of 3.7 millimolar per hour and Michaelis constant values of 76 millimolar [23]. The addition of cobalt ions to the reaction medium results in more than six-fold increase in reaction rate, demonstrating the importance of metal cofactors in enzymatic catalysis [23]. However, lauric acid exhibits inhibitory effects with inhibition constants of 70 millimolar, requiring careful substrate concentration optimization [23].

Response surface methodology has been employed to optimize enzymatic synthesis conditions for N-acyl amino acid production [19]. The optimization of N-lauroyl lysine synthesis using sodium methylate catalyst in mixed 2-propanol and n-hexane solvents achieved maximum conversion of 85.94% under optimal conditions [19]. The critical variables identified include substrate molar ratio (2-4 molar), solvent ratio (1-3 volume per weight), and catalyst concentration (3-7 weight per weight) [19].

Solvent-free microwave-assisted synthesis has emerged as another green alternative, utilizing electromagnetic radiation to accelerate chemical reactions without organic solvents [15]. This approach significantly reduces reaction times while maintaining high product yields and selectivity.

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Oil Condensation | 60-80°C, No solvent | 85-90 | No toxic reagents | Limited scope |

| Enzymatic Synthesis | 37-70°C, Aqueous | 25-90 | Selective, Mild | Low yields, Long times |

| Microwave-Assisted | 80-120°C, Solvent-free | 88-92 | Fast, Efficient | Equipment requirements |

Process Optimization Strategies

Comprehensive process optimization for sodium N-lauroylsarcosinate synthesis involves systematic evaluation of multiple reaction parameters to achieve maximum yield, purity, and economic efficiency [18] [19] [20]. The optimization strategies encompass reaction kinetics, thermodynamic considerations, and mass transfer phenomena to develop robust industrial processes.

Temperature optimization studies reveal complex relationships between reaction rate and product stability [18] [27]. While elevated temperatures accelerate the condensation reaction, excessive heating can lead to thermal decomposition of reactants and products, particularly in the presence of alkaline conditions [18]. The optimal temperature range of 25-70°C balances reaction kinetics with thermal stability requirements, achieving yields consistently above 95% [18].

Reaction time optimization demonstrates asymptotic behavior, with initial rapid product formation followed by plateau regions [18] [19]. Extended reaction times beyond the optimal range of 3.5-5 hours do not significantly improve yields but may increase energy consumption and operational costs [18]. The kinetic analysis indicates first-order dependence on both reactant concentrations during the initial reaction phase.

Solvent system optimization involves evaluation of polarity, miscibility, and boiling point characteristics [18] [19]. Mixed aqueous-organic systems provide optimal reaction environments by solubilizing both hydrophilic amino acid and hydrophobic acyl chloride reactants [18]. The ethanol-water system demonstrates superior performance compared to acetone-water mixtures, with optimal volume ratios of 2:1 to 3:1 ethanol to water [18].

Catalyst loading optimization balances catalytic activity with economic considerations [19] [20]. Response surface methodology reveals optimal catalyst concentrations of 3-7% by weight, with higher loadings showing diminishing returns due to mass transfer limitations [19]. The optimization studies demonstrate that excessive catalyst concentrations can lead to increased side reactions and product discoloration.

pH control represents a critical optimization parameter, with narrow optimal ranges between 9-11 required for maximum yields [3] [18]. Lower pH values reduce the nucleophilicity of the amino acid substrate, while excessive alkalinity can promote hydrolysis of the acyl chloride reactant [29]. Continuous pH monitoring and automatic adjustment systems ensure consistent reaction conditions throughout the synthesis process.

Process integration strategies focus on heat recovery, solvent recycling, and waste minimization to improve overall economic efficiency [20]. Heat exchanger networks recover thermal energy from exothermic neutralization reactions, reducing external heating requirements. Solvent recovery systems enable recycling of organic solvents, significantly reducing raw material costs and environmental impact.

| Optimization Parameter | Range Studied | Optimal Value | Effect on Yield | Economic Impact |

|---|---|---|---|---|

| Temperature | 0-100°C | 25-70°C | 95-97% | Energy savings |

| pH | 7-13 | 9-11 | 95-97% | Reduced side reactions |

| Molar Ratio | 1:1-2:1 | 1.3-1.4:1 | 97% | Raw material efficiency |

| Reaction Time | 1-8 hours | 3.5-5 hours | 96-97% | Productivity optimization |

| Catalyst Loading | 1-10% | 3-7% | 85-94% | Cost-performance balance |

Sodium methoxide serves as a highly effective catalyst in condensation reactions critical to the synthesis of Sodium N-lauroylsarcosinate and related compounds. The catalytic mechanism involves the formation of enolate intermediates through deprotonation of carbonyl compounds, followed by nucleophilic attack on electrophilic carbonyl centers [1] [2].

In the synthesis of N-lauroylsarcosinate, sodium methoxide catalyzes the condensation reaction between methyl laurate and sodium sarcosinate at temperatures ranging from 130-140°C under nitrogen atmosphere [1]. The reaction proceeds through a two-step mechanism where sodium methoxide acts as a base to facilitate the formation of the critical intermediate. Research demonstrates that sodium methoxide provides superior catalytic performance compared to alternative bases such as calcium oxide, sodium hydroxide, and potassium hydroxide under identical reaction conditions [1].

The mechanistic pathway involves initial coordination of the methoxide anion to the carbonyl carbon, followed by nucleophilic addition and subsequent elimination to form the desired product. The reaction kinetics follow second-order behavior with respect to the substrate concentration, indicating that the rate-determining step involves the interaction between two molecular species [2] [3].

| Reaction Parameter | Optimal Value | Temperature Range (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Sodium Methoxide Loading | 0.2 mol% | 135 | 92.3 | 95.2 |

| Methyl Laurate to Sarcosinate Ratio | 1:2.5 | 130-140 | 89-93 | 92-96 |

| Reaction Time | 4 hours | 135 | 92.3 | 95.2 |

| Glycerol Solvent | 1 mol | 135 | 92.3 | 95.2 |

The thermodynamic parameters for sodium methoxide-catalyzed condensation reactions reveal activation energies of approximately 47.3 kJ/mol with negative activation entropies of -138.4 J/mol·K, indicating that the transition state involves substantial ordering of the reactant molecules [3]. The activation volume of -7.4 cm³/mol suggests that the reaction proceeds through a mechanism involving partial bond formation in the transition state [3].

Temperature effects on sodium methoxide catalysis demonstrate optimal performance in the range of 130-140°C. Lower temperatures result in incomplete conversion due to insufficient thermal energy for overcoming the activation barrier, while higher temperatures promote undesirable side reactions that reduce selectivity [1] [3]. The catalytic efficiency is also influenced by the concentration of sodium methoxide in the reaction medium, with higher concentrations favoring faster reaction rates but potentially leading to over-basicity issues [4].

The solvent environment significantly impacts the catalytic performance of sodium methoxide. In methanol solutions, the base exists in equilibrium between ionized and associated forms, with the ionized form being the catalytically active species [5]. The presence of glycerol as a co-solvent enhances the reaction efficiency by providing a higher boiling point medium that allows for elevated reaction temperatures while maintaining system stability [1].

Palladium-Black Catalysts in Industrial-Scale Synthesis

Palladium-black catalysts represent a crucial component in the industrial-scale synthesis of N-lauroylsarcosinate and related compounds through amidocarbonylation reactions. These catalysts offer distinct advantages over homogeneous palladium complexes, including enhanced stability, recyclability, and reduced catalyst loading requirements [6] [7].

The synthesis of N-lauroylsarcosinate via palladium-black catalyzed amidocarbonylation achieves excellent yields of 95% on multi-gram scales [6]. The reaction proceeds under mild conditions with significantly reduced co-catalyst loading compared to traditional homogeneous systems. The palladium-black catalyst demonstrates superior performance in terms of turnover numbers, achieving values exceeding 950 mol product/mol palladium in optimized reaction conditions [6].

The catalytic mechanism involves oxidative addition of the organic halide to palladium(0), followed by carbon monoxide insertion and nucleophilic attack by the amino acid substrate. The palladium-black surface provides multiple active sites that facilitate these elementary steps while preventing catalyst deactivation through aggregation [8] [9].

| Catalyst Parameter | Palladium-Black | Homogeneous Pd Complex | Pd Nanoparticles |

|---|---|---|---|

| Catalyst Loading (mol%) | 1.0 | 5.0 | 2.0 |

| Temperature (°C) | 120 | 140 | 100 |

| Conversion (%) | 95.0 | 78.3 | 89.4 |

| Selectivity (%) | 98.5 | 84.7 | 93.2 |

| Turnover Number | 950 | 157 | 447 |

| Reusability (cycles) | 8 | 3 | 12 |

The particle size distribution of palladium-black catalysts significantly influences catalytic performance. Smaller particles (1.5-2.3 nm) exhibit higher surface areas (189-245 m²/g) and correspondingly higher activities (89-115 mol/g·h) compared to larger particles [9]. The relationship between particle size and selectivity follows an inverse correlation, with smaller particles achieving selectivities exceeding 99% due to reduced over-reduction pathways [9].

Industrial-scale applications of palladium-black catalysts benefit from their enhanced stability under reaction conditions. Unlike homogeneous palladium complexes that suffer from aggregation to inactive palladium black under oxidative conditions, supported palladium-black catalysts maintain their activity through multiple reaction cycles [8]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, making them economically viable for large-scale production [6].

The synthesis of palladium-black catalysts involves reduction of palladium(II) precursors under controlled conditions to achieve optimal particle size and morphology. The choice of reducing agent, temperature, and support material significantly impacts the final catalyst properties [10]. Common preparation methods include hydrogen reduction of palladium chloride at elevated temperatures, chemical reduction using sodium borohydride, and electrochemical reduction techniques [10].

Support effects play a crucial role in determining the catalytic performance of palladium-black catalysts. Carbon-based supports provide high surface areas and chemical stability, while oxide supports offer different electronic properties that can modify the palladium electronic structure [11] [10]. The interaction between palladium and the support material influences the catalyst's resistance to sintering and deactivation under reaction conditions [11].

Comparative Analysis of Catalyst Efficiency and Selectivity

The comparative analysis of catalytic systems for N-lauroylsarcosinate synthesis reveals significant differences in efficiency, selectivity, and economic viability among different catalyst types. This analysis encompasses sodium methoxide-based systems, palladium-black catalysts, supported palladium nanoparticles, and homogeneous palladium complexes [12] [13] [14].

Sodium methoxide demonstrates exceptional performance in condensation reactions with average yields of 85.7% and selectivities of 89.1% across various substrate combinations [12]. The catalyst exhibits superior cost-effectiveness with a relative cost factor of 1.0, making it highly attractive for industrial applications. However, its reusability is limited to approximately 5 cycles due to gradual deactivation through hydrolysis and carbonate formation [12].

Palladium-black catalysts achieve higher average yields (87.2%) and selectivities (91.8%) compared to sodium methoxide systems, with the added advantage of enhanced reusability (8 cycles) [9] [6]. The higher cost factor (3.2) is offset by the superior performance metrics and recyclability. The temperature range (80-150°C) provides operational flexibility for various reaction conditions [6].

| Performance Metric | Sodium Methoxide | Palladium-Black | Pd Nanoparticles | Homogeneous Pd |

|---|---|---|---|---|

| Average Yield (%) | 85.7 | 87.2 | 89.4 | 78.3 |

| Average Selectivity (%) | 89.1 | 91.8 | 93.2 | 84.7 |

| Cost Factor (Relative) | 1.0 | 3.2 | 4.1 | 5.6 |

| Reusability (cycles) | 5 | 8 | 12 | 3 |

| Industrial Scalability | High | Very High | Medium | Low |

Supported palladium nanoparticles exhibit the highest selectivity (93.2%) and yield (89.4%) among all catalyst types evaluated [13] [15]. The superior performance arises from the high surface area and controlled particle size distribution that maximizes the number of active sites while minimizing undesirable side reactions [15]. The enhanced reusability (12 cycles) makes these catalysts attractive despite the higher initial cost (4.1 relative cost factor) [15].

Homogeneous palladium complexes show the lowest overall performance with yields of 78.3% and selectivities of 84.7% [13]. The high cost factor (5.6) combined with poor reusability (3 cycles) and low industrial scalability make these systems less attractive for commercial applications [13]. The primary advantage lies in the mild reaction conditions (25-100°C) that may be suitable for thermally sensitive substrates [13].

The efficiency comparison reveals that palladium-based catalysts generally outperform sodium methoxide systems in terms of turnover numbers and substrate scope. Palladium-black catalysts achieve turnover numbers exceeding 950 mol product/mol catalyst, while sodium methoxide systems typically achieve values in the range of 200-400 mol product/mol catalyst [9] [6].

Selectivity analysis indicates that the choice of catalyst significantly impacts the product distribution and formation of byproducts. Palladium nanoparticles demonstrate superior selectivity due to their ability to control competing reaction pathways through electronic and steric effects [16]. The size-dependent selectivity behavior shows that smaller particles (1.5-2.3 nm) consistently outperform larger particles (8-12 nm) in terms of product selectivity [9].

The economic analysis reveals that while sodium methoxide offers the lowest initial cost, the superior performance and reusability of palladium-based catalysts may provide better long-term economic benefits [12] [14]. The total cost of ownership analysis must consider catalyst cost, yield, selectivity, reusability, and separation costs to determine the most economically viable option for specific applications [12].

Environmental considerations favor palladium-based catalysts due to their lower environmental impact and reduced waste generation. The recyclability of these catalysts minimizes the disposal of precious metal waste, while the higher selectivity reduces the formation of unwanted byproducts that require additional separation and disposal [8] [6].

Physical Description

White powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 35 of 750 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 715 of 750 companies with hazard statement code(s):;

H315 (80.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (79.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Cleansing; Foaming; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Surfactant; Emulsifying

General Manufacturing Information

Miscellaneous Manufacturing

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1): ACTIVE